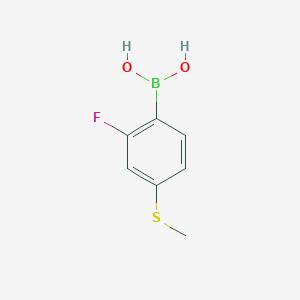

4-Borono-3-fluorothioanisole

Description

Properties

IUPAC Name |

(2-fluoro-4-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFPJVWVFXZKOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660282 | |

| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957060-84-3 | |

| Record name | B-[2-Fluoro-4-(methylthio)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=957060-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-4-(methylsulfanyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Arylboronic Acids

An In-depth Technical Guide to 4-Borono-3-fluorothioanisole: Properties, Synthesis, and Application in Cross-Coupling Chemistry

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, modulating lipophilicity, and improving binding affinity to biological targets.[1][2] It is estimated that 20-25% of all marketed pharmaceuticals contain at least one fluorine atom, a testament to its utility.[2][3]

Within this context, fluorinated arylboronic acids, such as this compound, have emerged as indispensable building blocks. They serve as versatile reagents in synthetic chemistry, most notably in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, properties, synthesis, and applications, with a focus on its role in drug discovery and development.

Core Chemical Identity and Structure

This compound is a specialized organoboron compound featuring a phenyl ring substituted with a boronic acid group, a fluorine atom, and a methylthio (thioanisole) group. This combination of functional groups makes it a valuable intermediate for introducing a fluorinated thioanisole moiety into larger molecules.

-

Chemical Name: this compound

-

CAS Number: 957060-84-3[4]

-

Molecular Formula: C₇H₈BFO₂S[4]

-

Molecular Weight: 186.01 g/mol [4]

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. Where specific data is not publicly available, properties of structurally related compounds are included for reference and estimation.

| Property | Value | Source / Notes |

| Molecular Formula | C₇H₈BFO₂S | [4] |

| Molecular Weight | 186.01 g/mol | [4] |

| Physical State | Solid (Typical for arylboronic acids) | General Knowledge |

| Boiling Point | 184-185 °C (lit.) | Data for the related compound 4-Fluorothioanisole[5] |

| Density | 1.167 g/mL at 25 °C (lit.) | Data for the related compound 4-Fluorothioanisole[5] |

| Refractive Index (n20/D) | 1.551 (lit.) | Data for the related compound 4-Fluorothioanisole |

Synthesis and Reactivity

General Synthesis Strategy

Arylboronic acids are commonly synthesized via a few key methods, including the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate esters, or through palladium-catalyzed coupling of aryl halides with diboron reagents.[6] For this compound, a plausible and efficient laboratory-scale synthesis would start from a readily available precursor, 4-bromo-3-fluorothioanisole.

The process involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. This method is highly effective for introducing the boronic acid functionality onto an aromatic ring.

Caption: Proposed synthetic workflow for this compound.

Key Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[7][8] This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals.[7][9]

Mechanism Overview: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[8][10]

-

Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (the electrophile).

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base.[11]

-

Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole) to synthesize the corresponding biaryl product.

Materials:

-

This compound (1.1 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02 equivalents)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

-

Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), this compound (1.1 eq.), and potassium carbonate (2.0 eq.).

-

Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the dioxane/water solvent mixture.[10] Sparge the resulting suspension with the inert gas for another 10 minutes. Finally, add the palladium catalyst.

-

Reaction: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Spectral Data and Characterization

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic protons (Ar-H) in the region of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F coupling. - A singlet for the methylthio group (-SCH₃) around 2.5 ppm. - A broad singlet for the boronic acid protons (-B(OH)₂) which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons in the range of 110-145 ppm. - The carbon attached to fluorine will show a large C-F coupling constant. - The carbon attached to the boron will be broad and may be difficult to observe. - A signal for the methyl carbon (-SCH₃) around 15 ppm. |

| ¹⁹F NMR | - A single resonance for the fluorine atom, with its chemical shift dependent on the solvent and electronic environment. |

| Mass Spec (MS) | - A molecular ion peak (M+) corresponding to the molecular weight (186.01). The isotopic pattern will be influenced by the natural abundance of Boron isotopes (¹⁰B and ¹¹B). |

| Infrared (IR) | - Strong, broad O-H stretching band for the boronic acid group around 3200-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. - C=C stretching bands for the aromatic ring in the 1400-1600 cm⁻¹ region. - A strong B-O stretching band around 1350 cm⁻¹. |

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. The following guidelines are based on general safety data for arylboronic acids and related compounds.[15]

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Avoid inhalation of dust and contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be susceptible to dehydration to form cyclic boroxine anhydrides, so dry storage conditions are crucial.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]

-

Conclusion

This compound stands as a prime example of a modern chemical building block designed for purpose. Its structure is tailored to leverage the beneficial effects of fluorine in medicinal chemistry while providing the synthetic versatility of a boronic acid for robust C-C bond formation. For researchers in drug discovery, this compound and others like it are critical tools, enabling the efficient synthesis and exploration of novel chemical space in the quest for safer and more effective therapeutics.

References

- Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. pharmacyjournal.org.

- The Chemistry of Fluorinated Boronic Acids in Drug Discovery. (2025).

- This compound | CAS 957060-84-3 | SCBT - Santa Cruz Biotechnology. Santa Cruz Biotechnology.

- Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. Journal of Organic Chemistry, 78, 11794-11795.

- SAFETY D

- SAFETY D

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds.

- SAFETY D

- Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

- SAFETY D

- Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

- 4-Fluorothioanisole 97 371-15-3. Sigma-Aldrich.

- Suzuki Coupling. Organic Chemistry Portal.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024).

- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).

- 4-FLUOROTHIOANISOLE | 371-15-3. ChemicalBook. (2025).

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents.

- 4-bromo-3-fluorothioanisole (C7H6BrFS). PubChemLite.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- 3-Bromo-4-fluorothioanisole | C7H6BrFS | CID 83409864. PubChem.

- Synthesis of biologically active boron-containing compounds.

- 4-Bromothioanisole | C7H7BrS | CID 66037. PubChem.

- 4-BROMO-3-FLUOROTHIOANISOLE 25G - PC7095-25G. Dabos.

- 4-Fluoro-3-nitro-thioanisole | C7H6FNO2S | CID 18509240. PubChem.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288. PubChem.

- 4-Bromo-3-fluorothiophenol | C6H4BrFS | CID 26597093. PubChem.

- bromomalononitrile. Organic Syntheses Procedure.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-FLUOROTHIOANISOLE | 371-15-3 [chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4-Bromo-3-nitroanisole | C7H6BrNO3 | CID 79288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

A Technical Guide to 4-Borono-3-fluorothioanisole: A Versatile Reagent in Modern Organic Synthesis and Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Organoboron Compounds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and boron into organic scaffolds has become a paramount approach for fine-tuning molecular properties. Fluorine's unique electronic characteristics can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Concurrently, the boronic acid functional group serves as a versatile handle for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4] 4-Borono-3-fluorothioanisole, a molecule embodying these key features, has emerged as a valuable building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic approach, and a detailed protocol for its application in Suzuki-Miyaura coupling, grounded in the principles of scientific integrity and practical laboratory insights.

Core Compound Specifications

Quantitative data for this compound, also referred to in chemical literature and supplier catalogs as 4-Fluoro-2-(methylthio)phenylboronic acid, is summarized below. The potential for ambiguity in nomenclature and CAS numbers should be noted, and researchers are advised to verify the specific isomer required for their application.

| Property | Value | Source(s) |

| CAS Number | 957060-84-3 | [5] |

| Alternate CAS | 861931-38-6 | [6][7] |

| Molecular Formula | C₇H₈BFO₂S | [5] |

| Molecular Weight | 186.01 g/mol | [5] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol) | [7] |

Physicochemical Properties and Stability Considerations

The reactivity and stability of this compound are dictated by the interplay of its three key functional groups: the boronic acid, the fluorine atom, and the methylthio group.

-

The Boronic Acid Moiety : Boronic acids are known to exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in the solid state upon dehydration. This equilibrium is reversible in the presence of water. Boronic acids are Lewis acidic and can form tetrahedral boronate complexes, a key step in their activation for cross-coupling reactions.[4][8]

-

Influence of Fluorine and Methylthio Groups : The fluorine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the acidity of the boronic acid and the electronic properties of the aromatic ring.[1][9] The methylthio group can also modulate the electronic character of the molecule. The stability of the carbon-boron bond can be affected by these substituents, with electron-withdrawing groups sometimes influencing the rate of protodeboronation, a common decomposition pathway for boronic acids.[9]

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of this compound. Like most boronic acids, it should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen, which can lead to degradation.[10]

Synthesis of this compound: A Plausible Synthetic Pathway

Proposed Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Rationale for the Proposed Synthesis

-

Protection of the Amine (A → C): The amino group of 4-bromo-2-fluoroaniline is first protected, for example, by acetylation with acetic anhydride, to prevent it from interfering with subsequent organometallic reactions.

-

Introduction of the Methylthio Group (C → E): The protected aniline can undergo a Sandmeyer-type reaction. Diazotization of the amine with sodium nitrite in an acidic medium, followed by reaction with a sulfur nucleophile like sodium thiomethoxide, would introduce the methylthio group at the position of the original amine.

-

Formation of the Organolithium Reagent (E → G): The resulting 1-bromo-3-fluoro-4-(methylthio)benzene is then subjected to a lithium-halogen exchange. This is typically achieved at low temperatures (e.g., -78 °C) using a strong organolithium base such as n-butyllithium or tert-butyllithium in an anhydrous ethereal solvent like THF or diethyl ether.[11]

-

Borylation and Hydrolysis (G → K): The generated organolithium intermediate is a potent nucleophile that is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This forms a boronic ester intermediate. Subsequent acidic workup (hydrolysis) cleaves the ester to yield the final this compound.[12][13]

Application in Suzuki-Miyaura Cross-Coupling: A Detailed Protocol

This compound is an excellent candidate for Suzuki-Miyaura cross-coupling reactions to form biaryl structures, which are prevalent in many pharmaceutical compounds. The following is a detailed, self-validating protocol for a typical coupling reaction.

Suzuki-Miyaura Coupling Workflow Diagram

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

-

Base (e.g., Potassium carbonate, K₂CO₃) (2.0 mmol, 2.0 equiv)

-

Degassed solvent system (e.g., Toluene/Ethanol/Water in a 4:1:1 ratio, 10 mL)

-

Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

-

Addition of Catalyst and Solvent: Under a positive pressure of the inert gas, add the palladium catalyst, followed by the degassed solvent system via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and an organic solvent such as ethyl acetate.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.[14]

Causality Behind Experimental Choices:

-

Excess Boronic Acid: A slight excess of the boronic acid is used to ensure the complete consumption of the often more valuable aryl halide.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. Therefore, maintaining an inert atmosphere is critical for the catalytic cycle to proceed efficiently.[8]

-

Base and Aqueous Solvent: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step of the catalytic cycle. The presence of water often accelerates this step.[8][10]

Conclusion

This compound stands as a potent and versatile building block for the construction of complex organic molecules. Its unique combination of a reactive boronic acid handle, a metabolically stabilizing fluorine atom, and a modulatory methylthio group makes it a valuable asset in the toolkit of medicinal and materials chemists. While detailed synthetic procedures in peer-reviewed literature are sparse, its synthesis is achievable through established organometallic transformations. Its utility in Suzuki-Miyaura cross-coupling reactions is clear, providing a reliable pathway to novel biaryl compounds with potential applications in drug discovery and beyond. As the demand for sophisticated, functionalized molecules grows, the importance of reagents like this compound is set to increase, driving further innovation in chemical synthesis.

References

- Klán, P., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.

- The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

- Google Patents. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene.

- Organic Chemistry Portal. Suzuki Coupling. [Link]

- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

- Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

- PubMed. Applications of Fluorine in Medicinal Chemistry. [Link]

- Biomaterials Science. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. [Link]

- ResearchGate. Applications of Fluorine in Medicinal Chemistry | Request PDF. [Link]

- PubMed. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

- Google Patents. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

- Google Patents. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

- University of Pittsburgh. Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. [Link]

- DiVA portal. Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. [Link]

- National Center for Biotechnology Information. Synthesis of biologically active boron-containing compounds. [Link]

Sources

- 1. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 861931-38-6|4-Fluoro-2-(methylthio)phenylboronic acid|BLD Pharm [bldpharm.com]

- 7. CAS 861931-38-6: B-[4-Fluoro-2-(methylthio)phenyl]boronic … [cymitquimica.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 14. rose-hulman.edu [rose-hulman.edu]

A Technical Guide to the Synthesis and Applications of 4-Borono-3-fluorothioanisole

Abstract

This technical guide provides an in-depth exploration of 4-Borono-3-fluorothioanisole, a valuable building block in contemporary drug discovery and organic synthesis. While a seminal "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is readily achieved through well-established and robust methodologies, primarily the Miyaura borylation. This guide will detail a scientifically-grounded, proposed synthesis of this compound from its commercially available precursor, 4-bromo-2-fluorothioanisole. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the broader significance of boron-containing compounds in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this and similar reagents in their work.

Introduction: The Emerging Role of Organoboron Compounds in Medicinal Chemistry

Organoboron compounds, particularly boronic acids and their derivatives, have transitioned from niche reagents to indispensable tools in the pharmaceutical industry.[1][2] Their unique electronic properties, including the ability of the boron atom to act as a Lewis acid and form reversible covalent bonds with biological nucleophiles, have made them privileged scaffolds in drug design.[3] The landmark approval of bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, catalyzed a surge of interest in boron-containing therapeutics.[3] Subsequently, drugs like vaborbactam and tavaborole have further solidified the importance of this class of compounds.[4]

This compound (C₇H₈BFO₂S, Molar Mass: 186.01 g/mol ) is a trifunctional building block incorporating a boronic acid, a fluorine atom, and a methylthio group.[5] This combination of functionalities makes it an attractive starting material for the synthesis of complex molecules with potential biological activity. The fluorine atom can enhance metabolic stability and binding affinity, while the thioanisole moiety can be a key pharmacophoric element or a handle for further chemical modification. The boronic acid group is a versatile functional group for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction.[6]

Proposed Synthesis of this compound via Miyaura Borylation

The most logical and efficient synthetic route to this compound is the palladium-catalyzed Miyaura borylation of the corresponding aryl halide. The commercially available 4-bromo-2-fluorothioanisole serves as the ideal starting material for this transformation.

The Causality Behind Experimental Choices in Miyaura Borylation

The Miyaura borylation is a robust and highly functional-group-tolerant method for the synthesis of arylboronic esters.[6][7] The selection of each component in the reaction mixture is critical for achieving high yields and purity.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) or Pd(OAc)₂. The choice of catalyst and its corresponding ligand is crucial for the efficiency of the catalytic cycle.

-

Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. Dppf is a common and effective ligand for this transformation.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most widely used reagent for introducing the boronic ester functionality. It is a stable, crystalline solid that is easy to handle.[6]

-

Base: A base is required to activate the diboron reagent. A weak base like potassium acetate (KOAc) is often preferred to prevent the premature hydrolysis of the product and to avoid side reactions like Suzuki-Miyaura coupling between the starting material and the product.[6][7]

-

Solvent: Anhydrous, polar aprotic solvents such as dioxane, DMF, or DMSO are typically used to ensure the solubility of the reactants and to facilitate the reaction.

Mechanistic Overview of the Miyaura Borylation

The catalytic cycle of the Miyaura borylation is a well-understood process involving several key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (4-bromo-2-fluorothioanisole) to form a Pd(II) intermediate.

-

Transmetalation: The Pd(II) complex reacts with the activated diboron reagent in a transmetalation step, where the boryl group replaces the halide on the palladium center.

-

Reductive Elimination: The resulting palladium complex undergoes reductive elimination to yield the desired arylboronic ester product (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorothioanisole) and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The following diagram illustrates the proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

The catalytic cycle is depicted below:

Caption: Simplified catalytic cycle of Miyaura borylation.

Detailed Experimental Protocol

This protocol is a self-validating system based on established literature procedures for Miyaura borylation.[6][7]

Materials:

| Material | Purity | Supplier |

| 4-Bromo-2-fluorothioanisole | >98% | Commercially available |

| Bis(pinacolato)diboron | >98% | Commercially available |

| PdCl₂(dppf) | >98% | Commercially available |

| Potassium Acetate (KOAc) | >99% | Commercially available |

| 1,4-Dioxane (anhydrous) | >99.8% | Commercially available |

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluorothioanisole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), PdCl₂(dppf) (0.03 equiv), and potassium acetate (3.0 equiv).

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-fluorothioanisole.

-

For the free boronic acid, the pinacol ester can be hydrolyzed using an aqueous acid such as HCl, or by transesterification with a diol that can be easily removed.

Spectroscopic Characterization (Predicted)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | 7.5 - 7.8 | m | Aromatic protons | |

| ¹H | 2.5 | s | -SCH₃ | |

| ¹³C | 140 - 165 | m | Aromatic carbons | |

| ¹³C | ~15 | q | -SCH₃ | |

| ¹⁹F | -110 to -130 | m | Aromatic fluorine | |

| ¹¹B | 20 - 30 | br s | Boronic acid/ester |

Applications in Drug Discovery and Beyond

This compound is a versatile building block for the synthesis of a wide range of complex organic molecules. Its primary application lies in Suzuki-Miyaura cross-coupling reactions, where it can be coupled with various aryl or heteroaryl halides to form biaryl structures. These motifs are prevalent in many biologically active compounds. The presence of the fluorine and methylthio groups provides opportunities for fine-tuning the pharmacokinetic and pharmacodynamic properties of the target molecules.

Conclusion

This compound represents a valuable, readily accessible building block for medicinal and synthetic chemists. Its synthesis, achievable through the reliable Miyaura borylation, opens the door to a diverse array of complex molecular architectures. The principles and protocols outlined in this guide are intended to empower researchers to effectively utilize this and similar organoboron reagents in their pursuit of novel therapeutics and functional materials.

References

- Miyaura, N. et al. (1995). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with Haloarenes: A New Method for the Synthesis of Arylboronates. Journal of Organic Chemistry, 60(23), 7508-7510.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. Journal of Organic Chemistry, 60(23), 7508-7510.

- Fernandes, G. F. S., Denny, W. A., & Dos Santos, J. L. (2019). Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry, 179, 791-804.

- Baker, S. J., Ding, C. Z., Zhang, Y. K., Hernandez, V., & Xia, Y. (2009). Therapeutic potential of boron-containing compounds. Future Medicinal Chemistry, 1(7), 1275-1288.

- Singh, I., & Kumar, A. (2018). Boron chemicals in diagnosis and therapeutics. Future Medicinal Chemistry, 10(14), 1733-1748.

- Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal.

- Che, A. (2023, June 7). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. (2021). Molecules, 26(13), 3968.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Pharmaceuticals, 14(10), 969.

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Predicted Spectroscopic Profile of 4-Borono-3-fluorothioanisole

Introduction to 4-Borono-3-fluorothioanisole

This compound (Molecular Formula: C₇H₈BFO₂S, Molecular Weight: 186.01 g/mol ) is a multifaceted organoboron compound.[1] Its structure, featuring a trifunctionalized aromatic ring with a boronic acid, a fluorine atom, and a methylthio group, makes it a promising building block in medicinal chemistry and materials science. Boronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions and as reversible covalent inhibitors of serine proteases.[2][3] The presence of a fluorine atom can significantly modulate the compound's physicochemical properties, including its acidity, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1][4]

This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, providing a detailed rationale for the expected spectral features.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular framework.

Workflow for NMR Data Acquisition

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display signals corresponding to the aromatic protons and the methyl protons of the thiomethyl group. The choice of solvent is crucial, as boronic acids can form boroxines (trimeric anhydrides) in non-polar solvents, leading to complex spectra. Using a coordinating deuterated solvent like methanol-d₄ (CD₃OD) or DMSO-d₆ is recommended to break up these oligomers.[5]

-

Aromatic Protons (δ 7.0 - 8.0 ppm): The three protons on the aromatic ring will exhibit distinct chemical shifts and splitting patterns due to the electronic effects of the substituents. The boronic acid group is electron-withdrawing, the thiomethyl group is weakly electron-donating, and the fluorine atom is strongly electronegative with a significant through-space and through-bond coupling effect.

-

H-2: Expected to be a doublet of doublets, shifted downfield due to the deshielding effect of the adjacent fluorine and boronic acid groups.

-

H-5: Predicted to be a doublet of doublets, influenced by the ortho-thiomethyl group and meta to the fluorine and boronic acid.

-

H-6: Anticipated to be a triplet (or a complex multiplet), coupled to H-5 and having a longer-range coupling to the fluorine at C-3.

-

-

Thiomethyl Protons (-SCH₃, δ ~2.5 ppm): This group will appear as a sharp singlet, integrating to three protons. Its chemical shift is characteristic of a methyl group attached to a sulfur atom on an aromatic ring.

-

Boronic Acid Protons (-B(OH)₂, δ variable): The two hydroxyl protons of the boronic acid group are acidic and will likely exchange with residual water in the solvent. This will result in a broad singlet, the chemical shift and intensity of which will be highly dependent on the solvent, concentration, and temperature. In a solvent like CD₃OD, these protons will exchange with the deuterium of the solvent and may not be observable.[5]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

Aromatic Carbons (δ 110 - 160 ppm):

-

C-1 (-SCH₃): The chemical shift will be influenced by the attached sulfur atom.

-

C-2: Shifted downfield due to the deshielding effect of the adjacent fluorine.

-

C-3 (-F): Will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF).

-

C-4 (-B(OH)₂): The ipso-carbon attached to the boron atom will likely be broad due to the quadrupolar nature of the boron nucleus.

-

C-5 and C-6: Their chemical shifts will be determined by their positions relative to the three different substituents.

-

-

Thiomethyl Carbon (-SCH₃, δ ~15 ppm): A single peak in the aliphatic region of the spectrum.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the detection of fluorine-containing compounds.[1][4][6][7]

-

A single resonance is expected for the fluorine atom in this compound.

-

The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm (relative to CFCl₃).[8]

-

This signal will likely be split into a multiplet due to coupling with the ortho protons (H-2 and H-4, if present, but in this case C4 has the boronic acid).

Predicted ¹¹B NMR Spectrum

¹¹B NMR is characteristic for boron-containing compounds.[3][9][10][11][12]

-

For an arylboronic acid, a single, relatively broad signal is expected.

-

The chemical shift is predicted to be in the range of δ 28-33 ppm, which is characteristic of a trigonal planar (sp²-hybridized) boron atom in this chemical environment.[10][11]

Summary of Predicted NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

| ¹H | 7.0 - 8.0 | m | Ar-H |

| ¹H | ~2.5 | s | -SCH ₃ |

| ¹H | variable, broad | br s | -B(OH )₂ |

| ¹³C | 110 - 160 | m | Ar -C |

| ¹³C | ~15 | s | -SC H₃ |

| ¹⁹F | -100 to -140 | m | Ar-F |

| ¹¹B | 28 - 33 | br s | -B (OH)₂ |

Predicted Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The spectrum of solid this compound is expected to exhibit several characteristic absorption bands.

Experimental Protocol for Solid-State IR Spectroscopy

A common and effective method for analyzing solid samples is the pressed pellet technique.[13][14][15][16]

-

Sample Preparation: Finely grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply high pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

-

O-H Stretching (3600-3200 cm⁻¹): A broad and strong absorption band is expected in this region, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.[17][18][19][20]

-

C-H Stretching (Aromatic, 3100-3000 cm⁻¹): Weak to medium bands corresponding to the C-H bonds of the benzene ring.

-

C-H Stretching (Aliphatic, 3000-2850 cm⁻¹): Weak bands from the methyl group.

-

C=C Stretching (Aromatic, 1600-1450 cm⁻¹): Several medium to strong bands characteristic of the aromatic ring.

-

B-O Stretching (~1350 cm⁻¹): A strong absorption band is anticipated for the boron-oxygen single bond.[19][20]

-

C-F Stretching (1250-1000 cm⁻¹): A strong, sharp band is expected for the carbon-fluorine bond.

-

C-S Stretching (800-600 cm⁻¹): A weak to medium absorption band for the carbon-sulfur bond.

Predicted Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule.[21][22][23][24][25][26]

Workflow for Mass Spectrometry Analysis

Caption: General workflow for ESI-MS analysis of a small molecule.

Predicted Mass Spectrum Features

-

Molecular Ion Peak: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be expected at m/z 187.02. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 185.00.

-

Isotopic Pattern: Boron has two stable isotopes, ¹⁰B (19.9%) and ¹¹B (80.1%).[27][28][29] This will result in a characteristic isotopic pattern for the molecular ion and any boron-containing fragments. The [M+H]⁺ peak will have a corresponding [M+H-1]⁺ peak with an intensity of approximately 25% of the main peak (ratio of ¹⁰B to ¹¹B).

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. Likely fragmentation pathways could include the loss of water (H₂O) from the boronic acid moiety or cleavage of the C-S bond.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data presented herein should serve as a robust reference for any researcher working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data. It is important to reiterate that this guide is based on predictions, and experimental verification is the ultimate standard for structural confirmation.

References

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (2018). Journal of Organic Chemistry.

- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. (2019). National Institutes of Health.

- Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. (2012). PubMed.

- IR Spectroscopy of Solids. Organic Chemistry at CU Boulder.

- Mass spectrometnc analysis for organic boron compounds. (2013). ResearchGate.

- Mass spectral studies of organoboron compounds. Part I. Facility of hydrocarbon ion rearrangements in some phenylborolans under electron impact. (1972). Journal of the Chemical Society, Dalton Transactions.

- Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. (1966). Canadian Science Publishing.

- 11B NMR Chemical Shifts. San Diego State University.

- nmrshiftdb2 - open nmr database on the web. nmrshiftdb2.

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications.

- 19F Chemical Shifts and Coupling Constants. UC Santa Barbara.

- NMRium demo - Predict. NMRium.

- PROSPRE - 1H NMR Predictor. PROSPRE.

- Simulate and predict NMR spectra. NMRDB.org.

- Sampling of solids in IR spectroscopy. Slideshare.

- Sampling Methods for IR Spectroscopy. (2010). PharmaTutor.

- Infrared spectroscopy. Wikipedia.

- IR Spectroscopy. Chemistry LibreTexts.

- Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

- Electrospray ionization. Wikipedia.

- Electrospray Ionization Efficiency Scale of Organic Compounds. (2008). Analytical Chemistry.

- Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. (2021). National Institutes of Health.

- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). ACS Publications.

- 11B NMR Studies of An Aryl Boronic Acid. Scribd.

- Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces. (2004). PubMed.

- Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. (2004). Langmuir.

- Mass Spectrometry in Boron Chemistry. (2002). ACS Publications.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development.

- The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. (2023). Borates Today.

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- Predict 13C carbon NMR spectra. NMRDB.org.

- Synthesis and Characterization of Tris-Methacrylated 3,4,5Tris[(alkoxy)benzyloxy]benzoate Derivatives. ResearchGate.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.

- A review on the determination of isotope ratios of boron with mass spectrometry. (2016). PubMed.

- The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. (2024). National Institutes of Health.

Sources

- 1. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 11. par.nsf.gov [par.nsf.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 14. pharmatutor.org [pharmatutor.org]

- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. cdnsciencepub.com [cdnsciencepub.com]

- 18. cdnsciencepub.com [cdnsciencepub.com]

- 19. Infrared detection of a phenylboronic acid terminated alkane thiol monolayer on gold surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tsapps.nist.gov [tsapps.nist.gov]

- 21. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 29. A review on the determination of isotope ratios of boron with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and stability of 4-Borono-3-fluorothioanisole

An In-Depth Technical Guide to the Solubility and Stability of 4-Borono-3-fluorothioanisole

For Researchers, Scientists, and Drug Development Professionals

This compound is an organoboron compound with potential applications in medicinal chemistry and organic synthesis, likely as a building block in cross-coupling reactions. As with many boronic acid derivatives, its utility is intrinsically linked to its physicochemical properties, particularly its solubility in various solvent systems and its stability under diverse experimental and storage conditions. This guide provides a comprehensive overview of the critical factors governing the solubility and stability of this compound. It offers field-proven insights and detailed experimental protocols to empower researchers to effectively characterize and handle this compound, ensuring reproducibility and success in their scientific endeavors.

Introduction: The Pivotal Role of Physicochemical Properties in Drug Discovery

In the realm of drug discovery and development, the physicochemical characteristics of a compound are paramount. Solubility directly impacts bioavailability, formulation, and the design of in vitro assays.[1][2] Stability is equally critical, as degradation can lead to loss of potency, altered biological activity, and the generation of potentially toxic impurities.[3][4] For boronic acids, a class of compounds known for their utility in Suzuki-Miyaura coupling and as serine protease inhibitors, these properties can be particularly nuanced.[5] This guide focuses on this compound, providing a framework for its comprehensive characterization.

Molecular Structure:

-

Name: this compound

-

CAS Number: 957060-84-3[6]

-

Molecular Formula: C₇H₈BFO₂S[6]

-

Molecular Weight: 186.01 g/mol [6]

Understanding the Stability of Arylboronic Acids

Arylboronic acids are susceptible to several degradation pathways that can compromise their integrity. A thorough understanding of these mechanisms is essential for designing appropriate handling, storage, and experimental conditions.

Key Degradation Pathways

-

Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved in the presence of oxidizing agents, including atmospheric oxygen, converting the boronic acid to a phenol and boric acid.[4][7] This process can be particularly relevant at physiological pH.[4] The empty p-orbital of the boron atom is susceptible to nucleophilic attack by reactive oxygen species, leading to a labile boric ester that undergoes rapid hydrolysis.[7]

-

Protodeboronation: This process involves the cleavage of the C-B bond and its replacement with a hydrogen atom.[3][4] It can be accelerated by factors such as heat, the presence of acids or bases, and certain metal catalysts.[4][8]

-

Trimerization to Boroxines: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[4] This equilibrium process can complicate reaction stoichiometry and reproducibility.

Factors Influencing Stability

-

pH: The stability of arylboronic acids is often pH-dependent. Both acidic and basic conditions can promote protodeboronation.[8]

-

Temperature: Elevated temperatures can accelerate degradation pathways.[4] Therefore, storage at low temperatures is generally recommended.

-

Presence of Oxidants: Exposure to air and other oxidizing agents should be minimized to prevent oxidative deboronation.[4]

-

Solvent: The choice of solvent can influence stability. Protic solvents may facilitate protodeboronation.

-

Substituent Effects: The electronic and steric nature of substituents on the aryl ring can impact the stability of the C-B bond. Electron-withdrawing groups, like the fluorine atom in this compound, can influence the electrophilicity of the boron atom and potentially affect stability.

Comprehensive Solubility Profiling

Determining the solubility of this compound in a range of relevant solvents is a critical first step in its characterization. This information will guide its use in various applications, from reaction chemistry to biological assays.

Thermodynamic vs. Kinetic Solubility

It is important to distinguish between thermodynamic and kinetic solubility.[9]

-

Thermodynamic solubility is the maximum concentration of a compound that can be dissolved in a solvent at equilibrium. This is typically determined using the shake-flask method over an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[10]

-

Kinetic solubility measures the concentration at which a compound, initially dissolved in a high-solubility solvent like DMSO, begins to precipitate when added to an aqueous medium.[9] This is often a higher-throughput assessment used in early drug discovery.[11]

Recommended Solvents for Profiling

A comprehensive solubility profile should be established in a variety of solvents relevant to potential applications:

-

Aqueous Buffers: Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 7.4, 9.0) to mimic physiological conditions and assess pH-dependent solubility.

-

Organic Solvents:

-

Protic Solvents: Methanol, Ethanol, Isopropanol

-

Aprotic Solvents: Acetonitrile, Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)

-

-

Biorelevant Media: Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) if the compound is being considered for oral drug delivery.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the robust characterization of this compound.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the well-established shake-flask method.[10]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (see section 3.2)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the test solvent. The excess solid should be clearly visible.

-

Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample from the supernatant. For viscous solvents, centrifugation may be necessary to pellet the undissolved solid.[1]

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter should be considered and evaluated.[1]

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

Data Analysis: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or µg/mL.

Protocol for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound

-

Aqueous buffers (pH 4, 7.4, 9)

-

Acetonitrile

-

Hydrogen peroxide (3%)

-

Temperature-controlled chambers/incubators

-

HPLC-UV system

Procedure:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile).

-

For each stress condition, dilute the stock solution into the respective stress medium (e.g., acidic, basic, or oxidative solution) to a known final concentration.

-

Hydrolytic Stability: Incubate the solutions at different pH values (4, 7.4, and 9) at a set temperature (e.g., 40 °C).

-

Oxidative Stability: Add hydrogen peroxide to a solution of the compound and incubate at room temperature.

-

Thermal Stability: Store solutions at elevated temperatures (e.g., 40 °C, 60 °C) and protected from light.

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.

-

Immediately quench any reaction if necessary (e.g., by neutralizing the pH or adding a quenching agent for the oxidant).

-

Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound. The appearance of new peaks will indicate degradation products.

Data Analysis: Plot the percentage of the remaining this compound against time for each condition. This will provide a stability profile and allow for the determination of degradation kinetics.

Analytical Methodology: HPLC

A robust reversed-phase HPLC (RP-HPLC) method is crucial for both solubility and stability studies.

Challenges in Boronic Acid Analysis: The analysis of boronic acids by RP-HPLC can be challenging due to their potential for on-column hydrolysis or interactions with the silica support.[12][13]

Recommended Starting Conditions:

-

Column: A column with low silanol activity is recommended to minimize on-column hydrolysis.[12][13]

-

Mobile Phase: A gradient of acetonitrile and water. The use of a pH modifier should be carefully evaluated, as it can affect the stability of the analyte on the column.[12]

-

Detection: UV detection at a wavelength where the compound has maximum absorbance.

-

Diluent: Use of a non-aqueous, aprotic diluent for sample preparation can help to minimize hydrolysis before injection.[14]

Data Presentation and Visualization

Tabulated Solubility Data

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) |

| PBS | 5.0 | 25 | Data to be determined |

| PBS | 7.4 | 25 | Data to be determined |

| PBS | 9.0 | 25 | Data to be determined |

| Methanol | N/A | 25 | Data to be determined |

| Acetonitrile | N/A | 25 | Data to be determined |

| DMSO | N/A | 25 | Data to be determined |

Tabulated Stability Data

| Condition | Time (hours) | % Remaining Parent Compound |

| pH 4, 40°C | 0 | 100 |

| 24 | Data to be determined | |

| 48 | Data to be determined | |

| pH 7.4, 40°C | 0 | 100 |

| 24 | Data to be determined | |

| 48 | Data to be determined | |

| 3% H₂O₂, RT | 0 | 100 |

| 8 | Data to be determined | |

| 24 | Data to be determined |

Visualizing Experimental Workflows

Caption: High-level workflows for determining thermodynamic solubility and assessing stability.

Recommendations for Handling and Storage

Based on the general properties of arylboronic acids, the following best practices are recommended for this compound:

-

Storage: Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.

-

Handling: When handling the solid, work in a glove box or under a stream of inert gas if possible. For solution-based experiments, consider using freshly prepared solutions and degassed solvents.

-

Protection Strategies: If instability is a significant issue, consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, for storage or use in certain reactions.[15] These esters can often be hydrolyzed back to the boronic acid when needed.[5]

Conclusion

A thorough understanding and characterization of the solubility and stability of this compound are fundamental to its successful application in research and development. By employing the systematic and robust methodologies outlined in this guide, researchers can obtain reliable data to inform experimental design, ensure data quality, and accelerate their scientific objectives. The principles and protocols presented herein provide a solid foundation for the comprehensive physicochemical profiling of this and other valuable boronic acid derivatives.

References

- A review of methods for solubility determination in biopharmaceutical drug characteris

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Vertex AI Search.

- Storage and handling guidelines for organoboronic acids to prevent decomposition. - Benchchem. Vertex AI Search.

- Addressing stability issues of heteroaryl boronic acids in solution - Benchchem. Vertex AI Search.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Vertex AI Search.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Vertex AI Search.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Vertex AI Search.

- 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. Vertex AI Search.

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Organic Letters - ACS Public

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions - Organic Chemistry Portal. Vertex AI Search.

- Boronic acid - Wikipedia. Vertex AI Search.

- This compound | CAS 957060-84-3 | SCBT - Santa Cruz Biotechnology. Vertex AI Search.

- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Vertex AI Search.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Vertex AI Search.

- Boronic acid with high oxidative stability and utility in biological contexts - PNAS. Vertex AI Search.

- Drug solubility: why testing early matters in HTS | BMG LABTECH. Vertex AI Search.

- Improving the oxidative stability of boronic acids through stereoelectronic effects. Vertex AI Search.

- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed. Vertex AI Search.

- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Vertex AI Search.

- Strategies for the analysis of highly reactive pinacolboron

- (PDF)

- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System - Waters Corpor

- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Vertex AI Search.

Sources

- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 2. rheolution.com [rheolution.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. scbt.com [scbt.com]

- 7. pnas.org [pnas.org]

- 8. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. researchgate.net [researchgate.net]

- 11. bmglabtech.com [bmglabtech.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Borono-3-fluorothioanisole

Abstract

This technical guide provides an in-depth exploration of the untapped research potential of 4-Borono-3-fluorothioanisole, a uniquely functionalized arylboronic acid. By dissecting its constituent chemical motifs—the boronic acid, the fluorine atom, and the thioanisole group—we delineate a strategic roadmap for its application in medicinal chemistry and synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established chemical principles with forward-looking, actionable research directives. We present detailed experimental protocols, propose novel molecular designs, and identify key areas where this compound can serve as a pivotal building block for next-generation therapeutics and complex molecular architectures.

Introduction: The Strategic Value of a Multifunctional Scaffolding

This compound (C₇H₈BFO₂S, M.W.: 186.01 g/mol , CAS: 957060-84-3) is a synthetic building block that, at first glance, presents as a standard arylboronic acid.[1] However, a deeper analysis of its structure reveals a convergence of three powerful chemical functionalities that are highly sought after in modern drug discovery and organic synthesis. The strategic placement of a boronic acid, a fluorine atom, and a methylthio group on a phenyl ring creates a versatile scaffold with a rich and largely unexplored potential.

The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds with exceptional functional group tolerance.[2][3] Beyond its synthetic utility, the boronic acid moiety is a recognized pharmacophore, capable of forming reversible covalent bonds with serine and threonine residues in enzyme active sites, a feature exploited in several FDA-approved drugs.[4][5][6]

The fluorine atom , ortho to the boronic acid, introduces profound electronic and conformational effects. Its high electronegativity can modulate the pKa of the boronic acid, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[7][8] The strategic incorporation of fluorine is a well-established strategy in medicinal chemistry to improve pharmacokinetic and pharmacodynamic properties.[7]

The thioanisole (methylthio) group, para to the boronic acid, offers additional avenues for molecular diversification and biological interaction. The sulfur atom can engage in non-covalent interactions, such as hydrogen bonds and chalcogen bonds, within protein binding pockets.[9] Furthermore, the thioether can be oxidized to the corresponding sulfoxide and sulfone, providing a handle to fine-tune solubility, polarity, and electronic properties. Thioamides, related sulfur-containing functional groups, have been effectively used as bioisosteres for amides in various therapeutic agents.[9][10]

This guide will illuminate the synergistic potential of these three functional groups, presenting a series of well-defined research trajectories for this compound.

Core Research Area I: Advanced Suzuki-Miyaura Coupling and the Synthesis of Novel Biaryl Scaffolds

The primary and most immediate application of this compound lies in its use as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine atom and a thioether moiety makes the resulting biaryl compounds highly valuable scaffolds in medicinal chemistry.

Rationale and Strategic Considerations

The synthesis of highly functionalized and polysubstituted biaryls is a central theme in drug discovery.[11] The 3-fluoro-4-(methylthio)phenyl motif can be strategically introduced into a variety of molecular frameworks to probe structure-activity relationships (SAR). The fluorine atom can act as a bioisostere for a hydroxyl group or hydrogen atom, potentially improving metabolic stability and binding affinity.[8][12] The thioether provides a site for further functionalization or can itself contribute to target engagement.

Overcoming Synthetic Challenges: Catalyst and Condition Screening

The electronic properties of this compound (electron-withdrawing fluorine and potentially coordinating sulfur) may present challenges for standard Suzuki-Miyaura coupling conditions. Therefore, a systematic approach to catalyst and condition screening is warranted.

Table 1: Proposed Catalyst Systems for Suzuki-Miyaura Coupling of this compound

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Rationale |

| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Effective for sterically hindered and electronically challenging substrates.[13] |

| Pd₂(dba)₃ / XPhos | XPhos | Cs₂CO₃ | Dioxane | 100 | Buchwald ligands are known to facilitate challenging couplings. |

| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | DME/H₂O | 90 | A classic catalyst system, good for initial screening.[2] |

| NiCl₂(dppp) | dppp | K₂CO₃ | Toluene | 100 | Nickel catalysts can be effective for electron-deficient boronic acids.[14] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a flame-dried Schlenk tube, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the selected base (2.0-3.0 eq.).

-

Add the palladium catalyst (1-5 mol%) and ligand (2-10 mol%).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the specified temperature with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Core Research Area II: Medicinal Chemistry and Drug Design

The unique combination of functional groups in this compound makes it an attractive starting point for the design of novel therapeutic agents.

Kinase Inhibitors: A Privileged Scaffold

Many kinase inhibitors feature a biaryl core, and the introduction of fluorine and sulfur-containing moieties has been shown to enhance potency and selectivity.[1][15][16] this compound can be used to synthesize analogs of known kinase inhibitors, where the 3-fluoro-4-(methylthio)phenyl group replaces a key pharmacophore.

Proposed Research Trajectory:

-

Scaffold Hopping: Identify existing kinase inhibitors with a phenyl or substituted phenyl group that is critical for binding.

-

Synthesis: Synthesize a small library of analogs where this group is replaced by the 3-fluoro-4-(methylthio)phenyl moiety using the Suzuki-Miyaura protocol described above.

-

Further Derivatization: Oxidize the thioether to the sulfoxide and sulfone to modulate solubility and electronic properties.

-

Biological Evaluation: Screen the synthesized compounds against a panel of relevant kinases to determine their inhibitory activity and selectivity.

Protease Inhibitors: The Boronic Acid Warhead

The boronic acid moiety can act as a "warhead," forming a reversible covalent bond with the catalytic serine or threonine residues of proteases.[4][7] This has been successfully exploited in the development of drugs like Bortezomib.[6] this compound can be elaborated into peptidyl boronic acids or other small molecules designed to target specific proteases.

Proposed Research Trajectory:

-

Target Selection: Identify a therapeutically relevant serine or threonine protease (e.g., in virology or oncology).

-

Inhibitor Design: Design and synthesize small peptidomimetic or non-peptidic scaffolds that incorporate the this compound moiety. The design should consider the specific interactions within the enzyme's binding pockets.

-

Enzymatic Assays: Evaluate the inhibitory potency (Ki) of the synthesized compounds against the target protease.

-

Structural Biology: Obtain co-crystal structures of promising inhibitors bound to the target enzyme to elucidate the binding mode and guide further optimization. The boronic acid is expected to form a tetrahedral adduct with the catalytic serine/threonine.

Core Research Area III: Late-Stage Functionalization and Bioisosteric Replacement

The concept of late-stage functionalization (LSF) is critical in modern medicinal chemistry, allowing for the rapid diversification of complex molecules.[17] this compound can be a valuable tool in LSF strategies.

A Versatile Handle for Molecular Editing

A complex molecule containing an aryl halide or triflate can be modified in the final steps of a synthesis by coupling with this compound. This introduces three new points of potential modification: the boronic acid (which can be further functionalized or used for subsequent couplings), the fluorine (which modulates properties), and the thioether (which can be oxidized).

Bioisosteric Replacement Strategies

The 3-fluoro-4-(methylthio)phenyl group can serve as a bioisostere for other common functional groups, such as a 4-hydroxyphenyl or 4-aminophenyl group.[8][12] This replacement can lead to improved metabolic stability, altered pKa, and different binding interactions.

Table 2: Potential Bioisosteric Replacements using this compound

| Original Moiety | Bioisosteric Replacement | Potential Advantages |

| 4-Hydroxyphenyl | 3-Fluoro-4-(methylthio)phenyl | Improved metabolic stability (blocks para-hydroxylation), altered pKa, potential for new binding interactions via sulfur. |

| 4-Aminophenyl | 3-Fluoro-4-(methylthio)phenyl | Reduced basicity, potential to avoid metabolic N-oxidation, introduction of a handle for oxidation (sulfoxide/sulfone). |

| Phenyl | 3-Fluoro-4-(methylthio)phenyl | Introduction of polarity and directional interactions (F and S), potential for improved potency and selectivity. |

Conclusion and Future Outlook